9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
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Overview
Description
Dihydrobetulinic acid is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid. Betulinic acid is found in the bark of several species of birch trees and has been extensively studied for its pharmacological properties. Dihydrobetulinic acid retains many of the beneficial properties of betulinic acid but with some distinct differences in its chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrobetulinic acid can be synthesized from betulinic acid through a hydrogenation process. The hydrogenation of betulinic acid typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This process reduces the double bond in the lupane skeleton of betulinic acid, resulting in the formation of dihydrobetulinic acid .
Industrial Production Methods
Industrial production of dihydrobetulinic acid follows similar principles but on a larger scale. The process involves the extraction of betulinic acid from natural sources, followed by its hydrogenation in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Dihydrobetulinic acid undergoes various chemical reactions, including:
Oxidation: Dihydrobetulinic acid can be oxidized to form betulonic acid using oxidizing agents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4).
Reduction: The compound can be reduced to form betulin using reducing agents like sodium borohydride (NaBH4).
Substitution: Dihydrobetulinic acid can undergo substitution reactions, particularly at the hydroxyl group, to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Various alkylating agents and acid catalysts.
Major Products Formed
Oxidation: Betulonic acid.
Reduction: Betulin.
Substitution: Various esters and ethers of dihydrobetulinic acid.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Studied for its anti-cancer, anti-HIV, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of dihydrobetulinic acid involves its interaction with various molecular targets and pathways:
Apoptosis Induction: Dihydrobetulinic acid has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Anti-HIV Activity: The compound inhibits the replication of HIV by interfering with the viral protease enzyme, preventing the maturation of viral particles.
Anti-inflammatory Effects: Dihydrobetulinic acid reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: The parent compound from which dihydrobetulinic acid is derived.
Betulonic Acid: An oxidized form of betulinic acid, which has different biological activities compared to dihydrobetulinic acid.
Uniqueness
Dihydrobetulinic acid is unique due to its reduced double bond in the lupane skeleton, which can result in different biological activities and pharmacokinetics compared to its parent compound, betulinic acid. This structural difference can enhance its stability and bioavailability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H50O3 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H50O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h18-24,31H,8-17H2,1-7H3,(H,32,33) |
InChI Key |
PZXJOHSZQAEJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O |
Origin of Product |
United States |
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